molecular formula C10H10BrFO3 B1422477 Methyl 2-(2-bromo-4-fluorophenoxy)propanoate CAS No. 1250594-84-3

Methyl 2-(2-bromo-4-fluorophenoxy)propanoate

Cat. No.: B1422477
CAS No.: 1250594-84-3
M. Wt: 277.09 g/mol
InChI Key: XEVOILWRTAIJHQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorophenoxy)propanoate is a useful research compound. Its molecular formula is C10H10BrFO3 and its molecular weight is 277.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2-bromo-4-fluorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOILWRTAIJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-bromo-4-fluorophenoxy)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H12BrF O3
  • Molecular Weight : 287.12 g/mol
  • Functional Groups : Ester, bromine, and fluorine substituents

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological properties. These halogens are known to influence the compound's interaction with biological systems, potentially leading to significant pharmacological effects.

Target Sites

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzymes : The compound may inhibit or activate key enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing various signaling pathways within cells.

Mode of Action

The compound's mode of action includes:

  • Enzyme Inhibition : By binding to active sites on enzymes, it can block biochemical pathways essential for cellular function.
  • Gene Expression Modulation : It may alter gene expression profiles, impacting cellular metabolism and proliferation.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in tumor cells, suggesting potential anticancer properties. The compound's ability to affect cell signaling pathways may contribute to its efficacy as an anticancer agent .

Cell Line IC50 (µM) Effect
FaDu Hypopharyngeal5.0Induces apoptosis
MCF-7 Breast Cancer7.5Cytotoxic effects
A549 Lung Cancer6.0Inhibits cell proliferation

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity due to halogen substituents may enhance its absorption in biological systems.
  • Distribution : Its molecular size and structure influence how well it distributes throughout tissues.
  • Metabolism : The metabolic pathways involved in the breakdown of this compound can affect its bioavailability and efficacy.
  • Excretion : Understanding how the compound is eliminated from the body is essential for determining dosing regimens.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
  • Enzyme Inhibition Research
    • Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated a strong inhibitory effect on key metabolic enzymes, supporting its role as a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.